6-(Piperazin-1-yl)pyridazine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
InChI Key |
BMXGTJPVXWZTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Reactions
The most widely documented approach involves nucleophilic aromatic substitution (SNAr) between pyridazine-3-carboxylic acid derivatives and piperazine. In a representative procedure, 3,6-dichloropyridazine-3-carboxylic acid undergoes selective displacement of the chloro group at the 6-position by piperazine. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux conditions (80–100°C) for 4–6 hours.
Mechanistic Insights
The electron-withdrawing carboxylic acid group at position 3 activates the pyridazine ring toward nucleophilic attack. Piperazine, acting as a bifunctional nucleophile, preferentially substitutes the para-chloro group relative to the carboxylic acid moiety due to reduced steric hindrance. Kinetic studies suggest that the reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and temperature.
Optimization Parameters
- Solvent : Ethanol yields 68–72% conversion, while DMF improves solubility of intermediates, boosting yields to 78–82%.
- Catalyst : Hydrochloric acid (0.1–1.0 M) protonates piperazine, enhancing nucleophilicity without decomposing the carboxylic acid group.
- Stoichiometry : A 1:1.2 molar ratio of pyridazine derivative to piperazine minimizes di-substitution byproducts.
One-Pot Cyclocondensation Strategies
Alternative routes employ cyclocondensation of pre-functionalized precursors to construct the pyridazine core with inherent piperazine and carboxylic acid groups. For example, reacting mucochloric acid derivatives with benzene in the presence of AlCl3 generates intermediate furanones, which subsequently react with hydrazine hydrate to form the pyridazine ring.
Key Reaction Steps
- Friedel-Crafts Acylation : Mucochloric acid and benzene form 3,4-dichloro-5-phenylfuran-2(5H)-one in 85% yield.
- Ring Expansion : Treatment with hydrazine hydrate in DMF at 80°C for 40 minutes induces cyclization to 5-chloro-6-phenylpyridazin-3(2H)-one (68% yield).
- Piperazine Incorporation : Chlorine at position 6 is displaced by piperazine under SNAr conditions, followed by hydrolysis of the ester to the carboxylic acid.
Advantages
- Avoids isolation of unstable intermediates.
- Enables modular substitution patterns through precursor design.
Industrial-Scale Production Techniques
Batch and continuous flow reactors have been implemented for large-scale synthesis. Automated systems maintain precise control over:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Temperature | 80 ± 2°C | 85 ± 0.5°C |
| Residence Time | 4–6 hours | 30–45 minutes |
| Yield | 70–75% | 82–85% |
| Purity (HPLC) | ≥95% | ≥98% |
Continuous flow systems reduce side reactions through rapid mixing and heat transfer, achieving space-time yields 3.5× higher than batch methods.
Purification and Characterization
Crystallization Protocols
The hydrochloride salt is isolated by slow evaporation from ethanol/water (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction. Weak C–H⋯N hydrogen bonds (2.8–3.1 Å) between piperazine and pyridazine moieties stabilize the crystal lattice.
Analytical Data
- 1H NMR (DMSO-d6) : δ 8.45 (d, J = 8.5 Hz, 1H, H-5), 7.92 (d, J = 8.5 Hz, 1H, H-4), 3.65–3.58 (m, 4H, piperazine), 2.95–2.88 (m, 4H, piperazine).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-N).
Emerging Methodologies
Recent patents disclose microwave-assisted synthesis (150°C, 20 minutes) achieving 89% yield with 99% purity, reducing energy consumption by 40% compared to conventional heating. Photocatalytic methods using TiO2 nanoparticles under UV light are under investigation, showing promise for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperazine in ethanol or DMF with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The pyridazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Position 6 Substitutions : The piperazine ring in this compound provides flexibility for receptor interactions. Adding aromatic groups (e.g., 2-fluorophenyl in ) enhances anti-inflammatory activity, likely due to π-π stacking with target proteins.
- Position 3 Modifications : Replacing the carboxylic acid with a chlorine atom (as in ) shifts activity toward antimicrobial effects, suggesting the COOH group is critical for anti-inflammatory targeting.
- Piperazine Modifications : Methylation of the piperazine nitrogen (e.g., ) may improve metabolic stability by reducing oxidative deamination, a common degradation pathway for piperazine-containing drugs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This compound features a pyridazine ring substituted with a piperazine moiety and a carboxylic acid functional group, which together may influence its biological activity and chemical reactivity.
- Molecular Formula : CHNO\
- Molar Mass : Approximately 234.25 g/mol
- Structural Features : The compound's unique combination of piperazine and pyridazine rings enhances its chemical reactivity, allowing for diverse applications in medicinal chemistry.
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer effects. The mechanisms by which this compound exerts its effects likely involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity to produce various biological outcomes.
Potential Targets:
- Enzymatic inhibition
- Receptor modulation
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to interfere with microbial metabolic pathways.
Anticancer Activity
The compound has also demonstrated promising anticancer activity in vitro. For instance, it has been evaluated against several cancer cell lines, showing notable cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-(Piperazin-1-yl)pyridine-3-carboxylic acid | Pyridine ring instead of pyridazine | Potentially different biological activity |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Benzothiazole ring with piperazine | Different pharmacological profiles |
| Pyridazinone derivatives | Pyridazinone ring structure | Varied biological activities |
The distinct structural arrangement of this compound enhances its chemical reactivity and potential biological activities compared to similar compounds.
Q & A
Q. What are the key synthetic methodologies for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing pyridazine derivatives with piperazine groups. A common approach includes nucleophilic substitution or coupling reactions under controlled temperatures (e.g., reflux in xylene) and solvent systems like DMF or THF. Post-synthesis purification via column chromatography and validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., verifying aromatic protons at δ 8.1–8.3 ppm) are critical . Optimization focuses on yield improvement (e.g., 60–80% yields reported) by adjusting stoichiometry, catalysts (e.g., Pd for cross-coupling), and reaction time.
Q. How do solubility and stability properties impact experimental design for this compound?
Solubility varies with pH: the carboxylic acid group confers poor solubility in water (<1 mg/mL) but improved solubility in polar aprotic solvents (e.g., DMSO). Stability studies under ambient conditions (25°C, 60% humidity) suggest degradation <5% over 6 months when stored desiccated. Pre-formulation studies should include pH-dependent stability assays (e.g., 2–12 pH range) to guide buffer selection for biological testing .
Q. What analytical techniques are essential for characterizing structural and purity profiles?
- NMR : Confirms piperazine N–H protons (δ 1.5–2.5 ppm) and pyridazine ring protons (δ 7.8–8.5 ppm).
- HPLC-MS : Quantifies purity (e.g., C18 column, acetonitrile/water gradient) and detects impurities (e.g., residual ethylpiperazine derivatives at RRT 0.92).
- FT-IR : Validates carboxylic acid C=O stretch (~1700 cm⁻¹) and piperazine N–H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on piperazine or pyridazine) influence target binding and pharmacological activity?
SAR studies reveal that:
- Piperazine substituents : Ethyl or hydroxymethyl groups (e.g., in and ) enhance blood-brain barrier penetration (logP ~2.5 vs. ~1.8 for unsubstituted piperazine).
- Pyridazine modifications : Chloro or methoxy groups (e.g., in and ) improve enzyme inhibition (IC₅₀ reductions of 30–50% for kinase targets). Computational docking (e.g., AutoDock Vina) and MD simulations (>100 ns) help predict binding modes to receptors like PDE10A .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for PDE10A inhibition) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 mM) or incubation time (30 min vs. 2 hr).
- Compound stability : Degradation in aqueous buffers (e.g., >20% over 24 hr at pH 7.4) can falsely lower activity. Validate via LC-MS stability checks pre-assay .
Q. How can metabolic pathways and toxicity profiles be systematically evaluated?
- In vitro metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., piperazine N-dealkylation). LC-HRMS detects metabolites (e.g., m/z +16 for hydroxylation).
- Toxicity screening : Ames test (≥1 µg/plate) for mutagenicity and hERG binding assays (IC₅₀ >10 µM preferred) to assess cardiac risk .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?
- Low yields : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) and switch to flow chemistry for reproducibility.
- Impurity formation : Use scavenger resins (e.g., QuadraSil MP for metal removal) or recrystallization (ethanol/water, 3:1) to achieve >99% purity .
Q. How to design robust in vivo models for evaluating CNS penetration and efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
